molecular formula C14H14O B3059802 4-(2,4-Dimethylphenyl)phenol CAS No. 1261975-21-6

4-(2,4-Dimethylphenyl)phenol

Cat. No.: B3059802
CAS No.: 1261975-21-6
M. Wt: 198.26 g/mol
InChI Key: IOVOZYYPEJNCNV-UHFFFAOYSA-N
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Description

4-(2,4-Dimethylphenyl)phenol is an organic compound with the molecular formula C14H14O It is a derivative of phenol, where the phenyl group is substituted with two methyl groups at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2,4-Dimethylphenyl)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a hydroxide ion. This reaction typically requires a strong base and elevated temperatures to proceed efficiently . Another method involves the oxidation of arylhydrosilanes, which can be activated via transition metal catalysis .

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to ensure high yields and purity. Palladium-catalyzed hydroxylation of aryl halides is a widely used method, utilizing a biphasic solvent system to facilitate the reaction . This method is advantageous due to its scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into corresponding hydroxy derivatives.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the hydroxyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols.

Scientific Research Applications

4-(2,4-Dimethylphenyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(2,4-Dimethylphenyl)phenol exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the aromatic ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

4-(2,4-Dimethylphenyl)phenol can be compared to other phenolic compounds such as:

    Phenol: The parent compound, which lacks the methyl substitutions.

    2,4-Dimethylphenol: A similar compound with methyl groups at the 2 and 4 positions but without the additional phenyl group.

    4-Hydroxy-3-methylphenyl: Another derivative with different substitution patterns.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties .

Properties

IUPAC Name

4-(2,4-dimethylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-10-3-8-14(11(2)9-10)12-4-6-13(15)7-5-12/h3-9,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVOZYYPEJNCNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(C=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90606772
Record name 2',4'-Dimethyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90606772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261975-21-6
Record name 2',4'-Dimethyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90606772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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